molecular formula C17H27NO2 B8745393 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-

Cat. No. B8745393
M. Wt: 277.4 g/mol
InChI Key: APUFHRLDCFVHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05021481

Procedure details

70% Aqueous tert-butyl hydroperoxide (74.8 grams, 609 mmol) is added over 30 minutes to a mixture of 35.0 grams (203 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine, 2.0 grams of molybdenum trioxide and 200 ml of ethylbenzene which is heated to 120° C. The reaction mixture is maintained at reflux throughout the addition and water is collected in a Dean-Stark trap. The red mixture is heated at reflux for three hours after the addition is complete in order to discharge the red color of the N-oxyl compound. Solids are removed by filtration and the filtrate is concentrated at reduced pressure to obtain a yellow oil. Purification of the oil by flash chromatography (silica gel; 4:1 hexane:ethylacetate) affords 30.0 grams (53% yield) of the title compound as a white solid melting at 95-97° C.
Quantity
74.8 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
C(OO)(C)(C)C.[OH:7][CH:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[N:11]([OH:16])[C:10]([CH3:18])([CH3:17])[CH2:9]1.[CH2:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:20]>[Mo](=O)(=O)=O.O>[OH:7][CH:8]1[CH2:13][C:12]([CH3:14])([CH3:15])[N:11]([O:16][CH:19]([CH3:20])[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:10]([CH3:18])([CH3:17])[CH2:9]1

Inputs

Step One
Name
Quantity
74.8 g
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
35 g
Type
reactant
Smiles
OC1CC(N(C(C1)(C)C)O)(C)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
2 g
Type
catalyst
Smiles
[Mo](=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained
CUSTOM
Type
CUSTOM
Details
is collected in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The red mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
Solids are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification of the oil by flash chromatography (silica gel; 4:1 hexane:ethylacetate)

Outcomes

Product
Name
Type
product
Smiles
OC1CC(N(C(C1)(C)C)OC(C1=CC=CC=C1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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